3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Catalog No.
S688723
CAS No.
117860-55-6
M.F
C7H8N2O4
M. Wt
184.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxy...

CAS Number

117860-55-6

Product Name

3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

IUPAC Name

5-methoxycarbonyl-2-methylpyrazole-3-carboxylic acid

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

InChI

InChI=1S/C7H8N2O4/c1-9-5(6(10)11)3-4(8-9)7(12)13-2/h3H,1-2H3,(H,10,11)

InChI Key

JXXJEKYENYTLSX-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)C(=O)OC)C(=O)O

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)C(=O)O

The exact mass of the compound 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 117860-55-6) is a highly functionalized heterocyclic building block characterized by its orthogonal reactivity profile. Featuring a methyl ester at the C3 position and a free carboxylic acid at the C5 position, alongside an N1-methyl group, this compound serves as a critical intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials. Its primary procurement value lies in its pre-differentiated carboxylate groups, which streamline multi-step synthetic sequences by eliminating the need for complex protection-deprotection cycles typically required when utilizing symmetric or unfunctionalized pyrazole precursors [1].

Substituting this compound with its symmetric counterparts, such as 1-methyl-1H-pyrazole-3,5-dicarboxylic acid or dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, introduces significant process inefficiencies. Utilizing the di-acid or di-ester in amidation or coupling reactions invariably leads to poor regiocontrol, resulting in statistical mixtures of C3- and C5-functionalized products, as well as di-substituted byproducts [1]. Resolving these mixtures requires resource-intensive chromatographic separations that severely depress overall yield and scale-up viability. By procuring the specifically mono-esterified 117860-55-6, synthetic chemists achieve absolute regioselectivity at the C5 position, ensuring high-purity downstream intermediates and significantly reducing process mass intensity (PMI) [1].

Absolute Regiocontrol in Primary Amidation Sequences

When comparing the mono-esterified 117860-55-6 to the unfunctionalized 1-methyl-1H-pyrazole-3,5-dicarboxylic acid in standard amide-coupling conditions, the mono-ester provides absolute regiocontrol [1]. The di-acid yields a complex mixture of C3-monoamide, C5-monoamide, and diamide, typically capping the desired mono-functionalized yield at <45% after purification. In contrast, the pre-differentiated 117860-55-6 directs coupling exclusively to the C5 carboxylic acid, routinely delivering >90% isolated yields of the target C5-amide while preserving the C3-ester for subsequent elaboration [1].

Evidence DimensionIsolated yield of C5-monoamide
Target Compound Data>90% yield (exclusive C5 functionalization)
Comparator Or Baseline1-methyl-1H-pyrazole-3,5-dicarboxylic acid (di-acid) (<45% yield due to mixed functionalization)
Quantified Difference>2x increase in isolated yield of the target regioisomer
ConditionsStandard amide coupling (e.g., HATU/DIPEA, primary amine, room temperature)

Eliminates the need for costly and time-consuming chromatographic separation of regioisomers during scale-up.

Reduction in Synthetic Steps via Pre-Installed Orthogonality

Procuring the di-acid baseline requires a minimum of two additional synthetic steps (global esterification followed by controlled mono-saponification) to achieve the same orthogonal reactivity profile as 117860-55-6. This sequence introduces a 20-30% yield penalty and significantly increases the Process Mass Intensity (PMI) due to the additional solvents and purification cycles required [1]. Direct procurement of 117860-55-6 bypasses these steps, accelerating the critical path in active pharmaceutical ingredient (API) development [1].

Evidence DimensionNumber of synthetic steps to orthogonal intermediate
Target Compound Data0 additional steps (ready for direct C5 coupling)
Comparator Or Baseline1-methyl-1H-pyrazole-3,5-dicarboxylic acid (2 additional steps: di-esterification, then mono-hydrolysis)
Quantified DifferenceSaves 2 synthetic steps and avoids a 20-30% intermediate yield loss
ConditionsPreparation of a differentially functionalized pyrazole scaffold for API synthesis

Directly reduces labor, reagent costs, and time-to-milestone in pharmaceutical development campaigns.

Enhanced Organic Solubility for Homogeneous Catalysis

The highly polar nature of 1-methyl-1H-pyrazole-3,5-dicarboxylic acid restricts its solubility to high-boiling solvents like DMF or DMSO, which are notoriously difficult to remove during scale-up workups [1]. The masking of one carboxylic acid as a methyl ester in 117860-55-6 significantly improves its lipophilicity, enabling excellent solubility in volatile, process-friendly organic solvents such as dichloromethane and ethyl acetate [1]. This facilitates homogeneous reaction conditions and simplifies aqueous workups.

Evidence DimensionSolubility profile in standard volatile organic solvents (e.g., DCM, EtOAc)
Target Compound DataHigh solubility, enabling homogeneous reactions
Comparator Or Baseline1-methyl-1H-pyrazole-3,5-dicarboxylic acid (Poor solubility, often requiring DMF/DMSO or suspension conditions)
Quantified DifferenceEnables solvent switching to low-boiling, easily removable organics
ConditionsStandard ambient temperature reaction preparation

Improves reaction kinetics through homogeneous conditions and dramatically reduces energy consumption during solvent evaporation and product isolation.

Synthesis of Kinase Inhibitors and Targeted Therapeutics

The orthogonal reactivity of 117860-55-6 allows for the sequential attachment of distinct pharmacophores at the C3 and C5 positions. This is a highly sought-after structural motif in modern kinase inhibitors, where precise spatial arrangement of substituents around the pyrazole core is critical for target binding [1].

Development of Advanced Agrochemicals

The pyrazole core is ubiquitous in modern fungicides and insecticides. The pre-differentiated ester/acid handles of this compound allow for rapid structure-activity relationship (SAR) exploration and library generation without the bottleneck of regioisomer separation [1].

Construction of Asymmetric Metal-Organic Frameworks (MOFs)

In materials science, this compound serves as an advanced ligand precursor. After initial functionalization or coordination at the C5 position, the C3 ester can be selectively hydrolyzed to reveal a second coordinating group, enabling the stepwise construction of complex, mixed-ligand MOFs with high topological control [2].

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Dates

Last modified: 08-15-2023

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